
3,9,10-Trimethoxyberbine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9,10-Trimethoxyberbine is a naturally occurring alkaloid that has been found in several plant species. It has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, analgesic, and antitumor agent. In
Mechanism of Action
The mechanism of action of 3,9,10-Trimethoxyberbine is not fully understood. However, it has been suggested that it may work by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It may also work by activating the opioid receptors in the brain, which are involved in pain perception.
Biochemical and Physiological Effects:
Several studies have shown that 3,9,10-Trimethoxyberbine has biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and chronic pain. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 3,9,10-Trimethoxyberbine in lab experiments is that it is a naturally occurring compound, which may make it safer for use in humans than synthetic compounds. Additionally, it has been shown to have multiple potential pharmacological properties, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Future Directions
There are several future directions for research on 3,9,10-Trimethoxyberbine. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent, with a focus on developing targeted therapies for conditions such as arthritis and chronic pain. Another direction is to investigate its potential as an antitumor agent, with a focus on developing targeted therapies for different types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3,9,10-Trimethoxyberbine, which may lead to the development of more effective therapies.
Synthesis Methods
The synthesis of 3,9,10-Trimethoxyberbine can be achieved through several methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves the use of solvents to extract the alkaloid from plant material. Chemical synthesis involves the use of chemical reactions to produce the alkaloid from simpler chemical compounds.
Scientific Research Applications
3,9,10-Trimethoxyberbine has been studied for its potential pharmacological properties. Several studies have shown that it has anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. Additionally, it has been found to have antitumor properties, making it a potential treatment for cancer.
properties
CAS RN |
19845-29-5 |
|---|---|
Product Name |
3,9,10-Trimethoxyberbine |
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C20H23NO3/c1-22-15-5-6-16-14(10-15)8-9-21-12-17-13(11-18(16)21)4-7-19(23-2)20(17)24-3/h4-7,10,18H,8-9,11-12H2,1-3H3 |
InChI Key |
UPXYTXFSZSYUNV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC |
synonyms |
6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



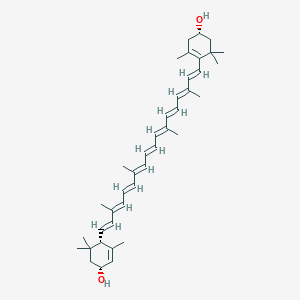



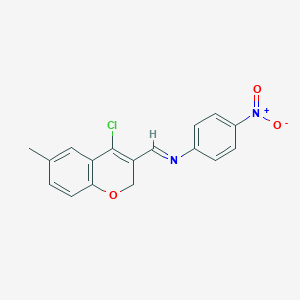
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)

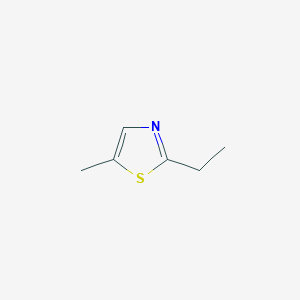


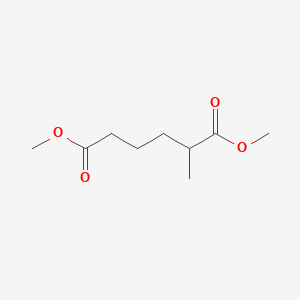
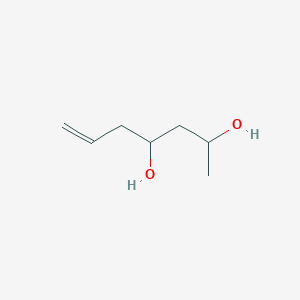

![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)